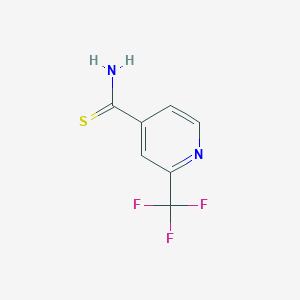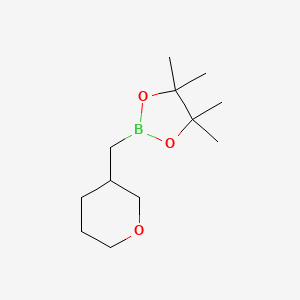
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane, also known as THP-methyl-dioxaborolane (THPMD), is a novel boron-based compound that has gained significant attention in the scientific community due to its wide range of applications and potential for further development. THPMD was first synthesized in the laboratory of Professor William R. Roush at Stanford University in 2010 and has since been studied for its potential uses in drug discovery, catalysis, and biotechnology.
科学的研究の応用
Detection and Imaging in Biological Systems
- A study by Nie et al. (2020) reported the synthesis of a 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which exhibited sensitivity and selectivity for hydrogen peroxide (H2O2) detection in living cells (Nie et al., 2020).
Materials for Organic Electronics
- Fischer et al. (2013) utilized 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of enhanced brightness emission-tuned nanoparticles for potential applications in organic electronics (Fischer et al., 2013).
Structural and Conformational Analysis
- Liao et al. (2022) and Huang et al. (2021) conducted studies involving the synthesis and crystal structure analysis of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These studies provide insights into the molecular structure and conformational properties of these compounds (Liao et al., 2022); (Huang et al., 2021).
Fluorescence and Photoluminescence Properties
- Hu et al. (2010) explored the synthesis and fluorescence emission properties of pyrene derivatives containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its potential application in organic light-emitting diodes (OLEDs) (Hu et al., 2010).
Development of Novel Materials
- Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These compounds have potential applications in the development of new materials for technologies such as liquid crystal displays (LCDs) and may have therapeutic applications for neurodegenerative diseases (Das et al., 2015).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-3-ylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHDHDJIZSQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



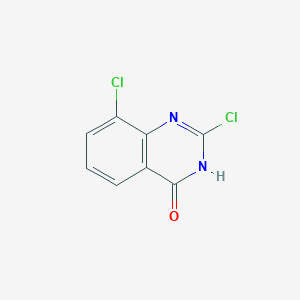
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
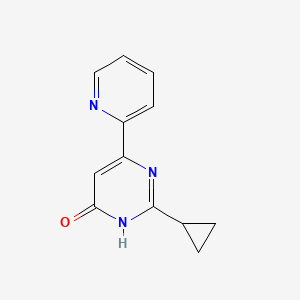
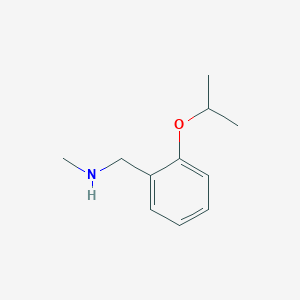
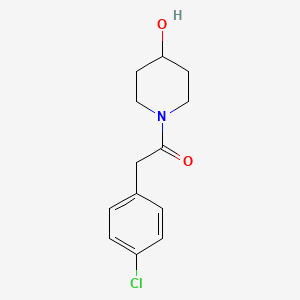
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)




![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)

